molecular formula C22H27NO4 B10859863 Isalmadol CAS No. 269079-62-1

Isalmadol

Cat. No.: B10859863
CAS No.: 269079-62-1
M. Wt: 369.5 g/mol
InChI Key: OLXCPJRIWXIFTH-VGSWGCGISA-N
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Description

Isalmadol: is an investigational analgesic agent with the molecular formula C22H27NO4 and a molecular weight of 369.4541 g/mol . It is known for its potential use in pain management due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isalmadol involves several steps, starting with the preparation of the key intermediate, 3-((1RS,2RS)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenyl 2-hydroxybenzoate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Isalmadol undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .

    Substitution: Involves the replacement of one functional group with another, often using reagents such as or .

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

Isalmadol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Isalmadol involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by binding to opioid receptors in the central nervous system, thereby modulating pain perception . Additionally, this compound may influence the release of neurotransmitters such as serotonin and norepinephrine , further contributing to its pain-relieving properties.

Comparison with Similar Compounds

Isalmadol can be compared with other analgesic compounds such as tramadol and morphine . While all three compounds are used for pain management, this compound is unique due to its specific chemical structure and mechanism of action . Similar compounds include:

    Tramadol: An opioid analgesic with a dual mechanism of action, involving both opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.

    Morphine: A potent opioid analgesic that primarily acts on the to provide pain relief.

This compound’s uniqueness lies in its potential to provide effective pain relief with a potentially different side effect profile compared to traditional opioids.

Properties

CAS No.

269079-62-1

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

[3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-hydroxybenzoate

InChI

InChI=1S/C22H27NO4/c1-23(2)15-17-8-5-6-13-22(17,26)16-9-7-10-18(14-16)27-21(25)19-11-3-4-12-20(19)24/h3-4,7,9-12,14,17,24,26H,5-6,8,13,15H2,1-2H3/t17-,22+/m1/s1

InChI Key

OLXCPJRIWXIFTH-VGSWGCGISA-N

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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